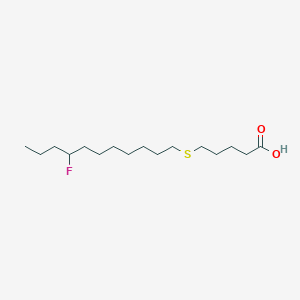

14-Fluoro-6-thiaheptadecanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(8-fluoroundecylsulfanyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMTZBLNUCAEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCSCCCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930027 | |

| Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138225-06-6 | |

| Record name | 14-Fluoro-6-thiaheptadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138225066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Radiochemical Production of 18f 14 Fluoro 6 Thiaheptadecanoic Acid

Precursor Chemistry for 14-Fluoro-6-thiaheptadecanoic Acid Derivatives

The foundation of a successful radiosynthesis of [¹⁸F]FTHA lies in the meticulous preparation of a suitable precursor molecule, which is designed for efficient labeling with the fluorine-18 (B77423) radionuclide.

Identification and Optimization of Key Precursors

The most widely utilized precursor for the synthesis of [¹⁸F]FTHA is a derivative bearing a leaving group that can be readily displaced by the incoming [¹⁸F]fluoride ion. The key precursor identified and optimized for this purpose is Benzyl (B1604629) 14-(R,S)-tosyloxy-6-thiaheptadecanoate . nih.govsnmjournals.orgsemanticscholar.org In this molecule, the tosyloxy (a form of tosylate) group serves as an excellent leaving group for nucleophilic substitution reactions.

The synthesis of this precursor is a multi-step chemical process. The general scheme involves the coupling of two main fragments. One fragment provides the main carbon chain with the terminal position activated for fluorination, while the other contains the thia-ether linkage and the carboxylic acid end. The optimization of this precursor's synthesis is critical, as the purity and yield of the final radiotracer are highly dependent on the quality of the starting materials.

Stereochemical Considerations in Synthesis

14-Fluoro-6-thiaheptadecanoic acid possesses a chiral center at the 6-position, where the sulfur atom is attached to the carbon chain. Consequently, it can exist as two different stereoisomers, (R) and (S) enantiomers. However, the standard and most common synthetic routes produce a racemic mixture, designated as (R,S)-[¹⁸F]FTHA. nih.govnih.govresearchgate.netmendeley.comabo.fi

This racemic mixture has been extensively used in both preclinical and clinical studies and has proven effective for imaging fatty acid metabolism. nih.govsemanticscholar.org While the development of stereospecific syntheses to produce enantiomerically pure versions of the tracer is chemically feasible, it is generally not performed for routine production due to increased complexity and cost. Studies comparing the individual enantiomers have not demonstrated significant differences in myocardial uptake that would necessitate the routine use of a single, pure enantiomer. elsevierpure.com

Radiofluorination Methodologies

The introduction of the positron-emitting fluorine-18 atom is the defining step in the production of [¹⁸F]FTHA. This process, known as radiofluorination, must be rapid and highly efficient due to the short 110-minute half-life of fluorine-18.

Nucleophilic [¹⁸F]Fluoride Substitution Reactions

The primary method for producing [¹⁸F]FTHA is a nucleophilic substitution reaction. nih.govelsevierpure.com This process involves several key steps:

[¹⁸F]Fluoride Production and Activation: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction. nih.govmdpi.com The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge. It is subsequently eluted and activated using a phase-transfer catalyst, typically a combination of Kryptofix 2.2.2 and potassium carbonate , in an anhydrous solvent like acetonitrile (B52724). This complexation makes the fluoride (B91410) ion more "naked" and, therefore, more nucleophilic. nih.govelsevierpure.com

Nucleophilic Substitution: The activated [¹⁸F]fluoride is then reacted with the precursor, Benzyl 14-(R,S)-tosyloxy-6-thiaheptadecanoate. The [¹⁸F]fluoride ion attacks the carbon atom bearing the tosyloxy group, displacing it to form the [¹⁸F]fluoro-ester intermediate. semanticscholar.orgelsevierpure.com This reaction is typically heated to increase the rate and efficiency.

Hydrolysis: The benzyl protecting group on the carboxylic acid end of the molecule is then removed. This is achieved by base hydrolysis, commonly using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to yield the final product, [¹⁸F]14-fluoro-6-thiaheptadecanoic acid. nih.govsemanticscholar.orgelsevierpure.com

Automated Radiosynthesizer Systems for [¹⁸F]FTHA Production

To ensure consistent production, minimize radiation exposure to personnel, and comply with Good Manufacturing Practice (GMP) guidelines, the synthesis of [¹⁸F]FTHA is almost exclusively performed using automated radiosynthesizer modules. nih.govresearchgate.netabo.fi Various commercial and in-house systems are utilized for this purpose. nih.govnih.gov

These automated systems manage the entire process, including:

Trapping and drying of the [¹⁸F]fluoride.

Precise delivery of reagents for the substitution and hydrolysis reactions.

Controlled heating and cooling of the reaction vessel.

Purification of the final product, which often involves solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC) to remove unreacted [¹⁸F]fluoride, the precursor, and other chemical impurities. nih.govresearchgate.net

Recent advancements include the transition from traditional vessel-based synthesizers to more modern cassette-based systems, such as the Elixys synthesizer, which can offer improved reliability and higher yields. nih.govmendeley.comresearchgate.net

Optimization of Radiochemical Yield and Efficiency

Maximizing the radiochemical yield (RCY), corrected for radioactive decay, is a primary goal in the production of [¹⁸F]FTHA. Several factors influence the efficiency of the synthesis.

| Parameter | Typical Condition | Impact on Yield |

| Precursor Amount | A few milligrams | Sufficient precursor is needed to react with the [¹⁸F]fluoride, but excess can complicate purification. |

| Reaction Temperature | 80–120 °C | Higher temperatures generally accelerate the nucleophilic substitution, but can also lead to degradation if too high. nih.gov |

| Reaction Time | 10–20 minutes | A balance must be struck between allowing sufficient time for the reaction to complete and minimizing loss due to radioactive decay. |

| Purification Method | SPE or HPLC | Efficient purification is crucial for achieving high radiochemical purity (typically >95%) and removing impurities that could interfere with imaging. nih.govnih.gov |

Studies have shown that by optimizing these parameters and utilizing modern automated synthesizers, decay-corrected radiochemical yields can be significantly improved. For example, transitioning to a cassette-based Elixys synthesizer has been reported to increase the RCY to approximately 13%, a notable improvement over older vessel-based systems which might yield around 5.5%. nih.gov The total synthesis time, including purification, is typically kept between 30 to 50 minutes. researchgate.net

Radiochemical Purification and Quality Control Approaches

The production of [¹⁸F]14-Fluoro-6-thiaheptadecanoic acid ([¹⁸F]FTHA) for clinical and preclinical applications necessitates rigorous purification and quality control to ensure the final product is free of chemical and radiochemical impurities. Various chromatographic techniques are employed to separate the desired radiotracer from unreacted [¹⁸F]fluoride, precursors, and reaction byproducts, as well as to verify its purity and stability.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the purification of [¹⁸F]FTHA after synthesis and the assessment of its radiochemical purity in the final product. nih.gov Reversed-phase HPLC is the most common method, utilizing a nonpolar stationary phase and a polar mobile phase to effectively separate the relatively nonpolar [¹⁸F]FTHA from more polar impurities like free [¹⁸F]fluoride.

Preparative HPLC is employed to isolate [¹⁸F]FTHA from the crude reaction mixture. One established method uses a Gemini C18 column with a mobile phase consisting of a mixture of methanol (B129727), water, acetic acid, and L-ascorbic acid (850:150:4:2 v/v/v/v) at a flow rate of 8 mL/min. nih.gov In this system, the average retention time for [¹⁸F]FTHA is between 6 and 8 minutes. nih.gov Following purification, analytical HPLC is used as a quality control measure to confirm the radiochemical purity of the final product. Studies report achieving radiochemical purity exceeding 95% to 99% using this approach. nih.govelsevierpure.com

Alternative analytical HPLC methods have also been described, for instance, using a C18 Kromasil 100 column with a mobile phase of methanol, water, and acetic acid (95:4.8:0.2) at a flow rate of 1 mL/min. scispace.com In this system, [¹⁸F]FTHA elutes at approximately 4.75 minutes, well-separated from potential [¹⁸F]fluoride impurities which elute much earlier at 2.23 minutes. scispace.com Some synthesis procedures have been developed to yield [¹⁸F]FTHA of sufficient purity for certain applications without the need for HPLC purification, relying instead on solid-phase extraction (SPE) with a C18 cartridge for concentration and purification. researchgate.nettums.ac.ir

| Parameter | Preparative HPLC nih.gov | Analytical HPLC scispace.com |

|---|---|---|

| Purpose | Purification | Purity Assessment |

| Column | Gemini 10 μm C18 110Å (250 x 10 mm) | C18 Kromasil 100 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | MeOH/H₂O/AcOH/L-Ascorbic acid (850:150:4:2) | Methanol/Water/Acetic Acid (95:4.8:0.2) |

| Flow Rate | 8 mL/min | 1 mL/min |

| Retention Time ([¹⁸F]FTHA) | 6 - 8 min | 4.75 min |

| Reported Purity | >95% | >91% |

Radio Thin-Layer Chromatography (Radio-TLC) for Reaction Monitoring

Radio Thin-Layer Chromatography (Radio-TLC) serves as a rapid and effective tool for monitoring the progress of the radiosynthesis. researchgate.net It allows chemists to quickly check for the consumption of the starting materials and the formation of the desired product. Typically, polymer-backed silica (B1680970) gel plates are used as the stationary phase. scispace.com

During the synthesis of [¹⁸F]FTHA, TLC can be used to check the completion of the initial fluorination step and the subsequent hydrolysis of the ester precursor. scispace.comresearchgate.net Different mobile phases, or solvent systems, are used to achieve separation. For instance, diethyl ether or acetonitrile can be used to monitor the reaction progress. scispace.com A mixture of hexane (B92381) and ethyl acetate (B1210297) (3:1 v/v) has also been utilized as a mobile phase. researchgate.net

A newly developed Radio-TLC method for analyzing [¹⁸F]FTHA and its metabolites utilizes C₁₈-modified HPTLC plates. nih.gov This method has shown that the [¹⁸F]FTHA standard can sometimes decompose and appear as two separate bands on the TLC plate, which may indicate the formation of [¹⁸F]FTHA sulfoxide. nih.gov This highlights the importance of careful method validation. It is also a critical consideration that using aqueous mobile phases with standard silica TLC plates can be problematic, as water can cause the highly polar [¹⁸F]fluoride to migrate from the origin and split into multiple bands, potentially overlapping with the product band and leading to inaccurate purity assessments. rsc.org

| Stationary Phase | Mobile Phase (Solvent System) | Purpose / Observation | Reference |

|---|---|---|---|

| Polymer-backed Silica Gel | Diethyl ether or Acetonitrile | Monitoring reaction completion. | scispace.com |

| Polymer-backed Silica Gel | Hexane-EtOAc (3:1, v/v) | Monitoring completion of fluorination. | researchgate.net |

| C₁₈-modified HPTLC | Not specified | Analysis of parent compound and metabolites; observed potential for decomposition into two bands. | nih.gov |

| Silica Gel | Aqueous Mobile Phases | Caution: Can cause [¹⁸F]fluoride to migrate and split, potentially interfering with product analysis. | rsc.org |

Methods for Ensuring Radiochemical Purity and Stability

Ensuring the radiochemical purity and stability of the final [¹⁸F]FTHA product involves a suite of quality control tests beyond HPLC and TLC analysis. The goal is to produce a solution that is safe for injection and contains the radiotracer in its correct chemical form.

The radiochemical purity (RCP) is a critical parameter, and for all syntheses intended for preclinical or clinical use, it must exceed 95%. nih.govsemanticscholar.org In addition to the desired radiolabeled compound, the final product must be checked for several other potential impurities:

Residual Solvents: Gas chromatography is used to measure the concentration of residual solvents from the synthesis, such as acetonitrile (MeCN) and methanol (MeOH). nih.gov Acceptance criteria are typically set at levels considered safe, for example, less than 45 ppm for MeCN and less than 187 ppm for MeOH. nih.gov

Catalyst Residue: The synthesis of [¹⁸F]FTHA involves a phase-transfer catalyst, typically Kryptofix 222. The final product must be tested to ensure that the concentration of this catalyst is below the accepted limit of 50 µg/mL; reported syntheses show levels below 5 µg/mL. nih.govsemanticscholar.org

pH and Osmolality: The pH of the final formulation is measured and should be within a physiologically acceptable range, typically around 7.1. nih.gov The osmolality is also checked to ensure it is compatible with blood, with values around 292 mosmol/kg being typical. nih.gov

Stability of the radiotracer is also a concern. It has been observed that [¹⁸F]FTHA can decompose, possibly forming sulfoxides. nih.gov To mitigate this, adding a small amount of non-radiolabeled FTHA as a carrier and keeping the samples cold can improve stability. nih.gov For the final formulation, adding 5% human serum albumin has also been reported, which can help to stabilize the fatty acid analogue in solution. scispace.comresearchgate.net

| Quality Control Parameter | Method | Acceptance Criteria / Typical Result | Reference |

|---|---|---|---|

| Radiochemical Purity (RCP) | Analytical HPLC | >95% | nih.govsemanticscholar.org |

| pH | pH meter | 7.1 ± 0.2 | nih.gov |

| Osmolality | Osmometer | 292 ± 42 mosmol/kg | nih.gov |

| Kryptofix 222 | Spot test or GC | < 5 µg/mL | nih.gov |

| Residual Acetonitrile | Gas Chromatography (GC) | < 45 ppm | nih.gov |

| Residual Methanol | Gas Chromatography (GC) | < 187 ppm | nih.gov |

Biochemical Mechanisms and Metabolic Fate of 14 Fluoro 6 Thiaheptadecanoic Acid

Cellular Uptake and Transport Mechanisms

The entry and initial processing of 14-Fluoro-6-thiaheptadecanoic acid (FTHA) within the cell are critical first steps that dictate its metabolic fate. These processes involve specialized transport proteins and enzymatic activation, mirroring the pathways of natural long-chain fatty acids.

Involvement of Fatty Acid Transport Proteins

The transport of long-chain fatty acids across the plasma membrane is a protein-facilitated process, and FTHA is no exception. Its structural similarity to endogenous fatty acids allows it to be recognized and shuttled into the cell by various fatty acid transport proteins (FATPs). Among these, CD36, also known as fatty acid translocase (FAT), is a key player in the uptake of long-chain fatty acids in tissues with high fatty acid metabolism, such as the heart and skeletal muscle. Studies have indicated that the uptake of FTHA is facilitated by these transport proteins, which actively move the molecule from the extracellular space into the cytoplasm.

Acyl-CoA Synthetase Activation and Derivative Formation

Once inside the cell, free fatty acids must be activated before they can participate in metabolic processes. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acid thiokinases. These enzymes utilize ATP to convert the fatty acid into its corresponding acyl-CoA thioester. FTHA undergoes this crucial activation step, forming 14-fluoro-6-thiaheptadecanoyl-CoA. This conversion is essential for several reasons: it traps the fatty acid analogue within the cell, as the CoA derivative cannot easily cross the cell membrane, and it primes the molecule for subsequent metabolic pathways, including transport into the mitochondria for beta-oxidation. The inhibition of carnitine palmitoyltransferase I (CPT I), an enzyme crucial for the transport of acyl-CoA into the mitochondria, has been shown to significantly reduce the myocardial uptake of FTHA, providing strong evidence for its activation to an acyl-CoA derivative as a prerequisite for its further metabolism. researchgate.net

Partial Beta-Oxidation and Metabolic Trapping Elucidation

The defining characteristic of FTHA is its engineered metabolic behavior, specifically its partial metabolism and subsequent trapping within the cell. This is a direct consequence of the strategic placement of a sulfur atom in its carbon chain.

Role of the Sulfur Heteroatom in Beta-Oxidation Arrest

Following its activation to 14-fluoro-6-thiaheptadecanoyl-CoA, the molecule enters the mitochondrial beta-oxidation spiral, a major pathway for energy production from fatty acids. Beta-oxidation proceeds through a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. However, the presence of the sulfur atom at the 6-position of FTHA's acyl chain acts as a metabolic roadblock. The enzymes of beta-oxidation are unable to efficiently process the thia-substituted carbon chain beyond a certain point. This leads to an arrest of the beta-oxidation process after a limited number of cycles. This metabolic halt is a key design feature of FTHA.

Metabolite Formation and Identification

The metabolic fate of 14-Fluoro-6-thiaheptadecanoic acid, following its partial beta-oxidation, results in the formation of specific metabolic products that remain within the cell. While a complete, detailed profile of all metabolites is an area of ongoing investigation, key insights have been gained from radioanalytical studies.

Research has indicated that the major metabolic fate of FTHA in the myocardium involves the formation of unidentified metabolites that become bound to tissue proteins. researchgate.netsnmjournals.orgnih.gov In addition to these protein-bound metabolites, smaller quantities of the [¹⁸F] radioactivity have been detected in the form of complex lipids and other unidentified soluble metabolites. researchgate.net

Drawing parallels from the metabolism of other thia-substituted fatty acids, it is plausible that FTHA, after its initial abbreviated beta-oxidation, may undergo further modifications. Thia fatty acids that cannot be fully beta-oxidized can be subject to alternative metabolic pathways such as omega-oxidation and oxidation of the sulfur atom itself, leading to the formation of shorter-chain sulfoxy dicarboxylic acids. researchgate.netnih.gov These metabolic products are then likely responsible for the observed protein binding and the pool of soluble metabolites.

In Vivo Biological Evaluation and Kinetic Modeling in Preclinical Research Models

Myocardial Uptake, Retention, and Clearance Kinetics in Animal Models

Animal models have been instrumental in characterizing the fundamental kinetics of [18F]FTHA, establishing its properties of uptake, retention, and clearance in myocardial tissue.

Studies in rodent models demonstrate rapid uptake and prolonged retention of [18F]FTHA in the heart. In mice, dynamic analysis shows substantial myocardial uptake within the first few minutes post-injection. researchgate.net For instance, at 5 minutes, the uptake can be as high as 39.8 ± 3.0% of the injected dose per gram of tissue. researchgate.net The subsequent clearance of radioactivity from the heart is slow. researchgate.net

In rat models of diet-induced type 2 diabetic cardiomyopathy, dynamic PET acquisitions have been used to generate metabolite-corrected time-activity curves. physiology.org These curves are essential for applying graphical analysis, such as the Patlak plot, to determine the myocardial fractional uptake (Ki) of the tracer. physiology.org The analysis of plasma over time in rats reveals the rate at which [18F]FTHA is metabolized, allowing for a corrected plasma input function to be used in kinetic models. physiology.org Studies also show that pretreatment of rats with an inhibitor of carnitine palmitoyltransferase I (CPT-I), such as etomoxir, results in a significant (80%) reduction in myocardial uptake of similar fatty acid analogs, confirming the tracer's entry into the mitochondrial pathway. snmjournals.org

Table 1: Myocardial Uptake of [18F]FTHA in Rodents

| Animal Model | Time Point | Myocardial Uptake (% ID/g) | Reference |

|---|---|---|---|

| Mouse | 5 min | 39.8 ± 3.0 | researchgate.net |

| Rat (Fasted) | 30 min | ~0.8 (for related analog ¹⁸F-FTO) | snmjournals.org |

Note: Data for the related analog ¹⁸F-FTO is included for comparative context in rats. % ID/g refers to the percentage of injected dose per gram of tissue.

A key characteristic of an effective imaging tracer is its ability to provide high contrast between the target organ and the surrounding blood pool. [18F]FTHA exhibits excellent heart-to-blood ratios that increase over time. In mice, the heart-to-blood ratio was found to be 20 ± 6 at 1 minute post-injection, increasing substantially to 82 ± 16 by 60 minutes. researchgate.net This indicates rapid blood clearance and stable accumulation in the myocardium. researchgate.net

The retention of [18F]FTHA in the myocardium is notable for its long duration. The slow clearance from the heart tissue in mice corresponds to a half-clearance time (T₁/₂) of approximately 2 hours. researchgate.net This prolonged retention is a result of metabolic trapping within the mitochondria, a crucial feature for quantitative imaging. researchgate.netphysiology.org

Studies in pigs, an animal model considered highly translational to humans, have further elucidated the kinetics of [18F]FTHA. snmjournals.orgsnmjournals.org In these models, [18F]FTHA demonstrates high tissue-to-plasma ratios, with the most significant accumulation observed in the heart and liver. snmjournals.orgresearchgate.net Following injection, radioactivity levels in the heart were approximately double those found in other tissues like skeletal muscle, fat, and pancreas. snmjournals.orgsnmjournals.org

Dynamic studies in pigs show rapid tracer uptake in the heart within 2-3 minutes, which then remains relatively constant. physiology.org Kinetic analysis using Patlak plots reveals a linear increase, which is indicative of metabolic trapping. physiology.org Experimental studies in pigs have confirmed a direct correlation between the trapping of [18F]FTHA and the rate of myocardial fatty acid oxidation. researchgate.netmdpi.com The evaluation of plasma kinetics documented that labeled triglycerides were measurable in the plasma as early as 10 minutes after tracer injection, indicating hepatic uptake of [18F]FTHA, synthesis into complex lipids, and subsequent release into the bloodstream. snmjournals.orgsnmjournals.org

Assessment of Fatty Acid Utilization and Beta-Oxidation Rates

[18F]FTHA was designed as a probe for fatty acid β-oxidation. researchgate.net The presence of a sulfur heteroatom in the fatty acid chain allows the molecule to undergo the initial steps of β-oxidation before the process is blocked, leading to its entrapment within the mitochondria. researchgate.netnih.gov

A strong correlation has been established between the uptake of [18F]FTHA and the rate of β-oxidation. emjreviews.com In a pig model using extracorporeal perfusion of a coronary artery, a direct, linear relationship was demonstrated between the extraction fraction of [18F]FTHA and the rate of β-oxidation, which was measured by water production from tritiated palmitate (r = 0.80). snmjournals.org

Further evidence comes from pharmacological intervention studies. In pigs, the inhibition of β-oxidation through lactate (B86563) infusion led to a significant decrease in the extraction fraction of [18F]FTHA. emjreviews.comsnmjournals.org Similarly, in mice, pretreatment with POCA, an inhibitor of CPT-I which is essential for transporting long-chain fatty acids into the mitochondria for oxidation, reduced myocardial [18F]FTHA uptake by 81% at 1 minute and 87% at 60 minutes. researchgate.netsnmjournals.org These findings collectively support the principle that the accumulation of [18F]FTHA in the myocardium is a reliable measure of β-oxidation flux. physiology.orgemjreviews.com

The kinetics of [18F]FTHA are sensitive to the physiological state of the myocardium, including energy demand and the availability of competing energy substrates. nih.gov In studies on normal human subjects, which provide insight applicable to preclinical models, increasing myocardial energy demand through physical exercise resulted in a significant increase in the mean uptake rate constant (Ki) of [18F]FTHA, from 0.11 ml/g/min at rest to 0.26 ml/g/min during exercise. nih.gov Conversely, increasing myocardial blood flow with dipyridamole (B1670753) without a concurrent increase in energy demand did not significantly alter the uptake rate. nih.gov

Table 2: Influence of Physiological State on Myocardial [18F]FTHA Uptake Rate (Ki)

| Condition | Animal/Subject Model | Myocardial Ki (ml/g/min) | Key Finding | Reference |

|---|---|---|---|---|

| Rest | Human | 0.11 ± 0.02 | Baseline uptake | nih.gov |

| Exercise | Human | 0.26 ± 0.06 | Uptake increases with energy demand | nih.gov |

| Dipyridamole | Human | 0.15 ± 0.02 | Uptake not significantly changed by blood flow alone | nih.gov |

| Fasting State | Human | 0.11 ± 0.04 | Baseline uptake in fasting state | researchgate.netnih.gov |

Effects of Metabolic Modulators and Enzyme Inhibitors on [18F]FTHA Metabolism

The metabolism of [18F]FTHA can be significantly influenced by various metabolic modulators and enzyme inhibitors, providing valuable insights into the pathways of fatty acid utilization. A key class of inhibitors used in these studies are the Carnitine Palmitoyltransferase I (CPT1) inhibitors.

Carnitine Palmitoyltransferase I (CPT1) Inhibitors: CPT1 is a critical enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.govfrontiersin.orgpatsnap.com By inhibiting this enzyme, researchers can probe the extent to which [18F]FTHA uptake and retention in a tissue are dependent on mitochondrial oxidation.

In a study involving mice, pretreatment with the CPT1 inhibitor 2[5(4-chlorophenyl)pentyl]oxirane-2-carboxylate (POCA) resulted in a dramatic reduction in myocardial uptake of [18F]FTHA. Specifically, uptake was reduced by 81% at 1 minute and 87% at 60 minutes post-injection compared to control animals. nih.govresearchgate.net This significant decrease strongly indicates that the accumulation of [18F]FTHA in the heart is largely dependent on its entry into the mitochondrial β-oxidation pathway. nih.gov The results suggest that [18F]FTHA is effectively "trapped" within the myocardium following its commitment to this metabolic process. nih.govresearchgate.net

These findings highlight the utility of CPT1 inhibitors in dissecting the metabolic fate of [18F]FTHA. The marked reduction in tracer accumulation upon CPT1 inhibition confirms that [18F]FTHA serves as a valuable probe for assessing mitochondrial fatty acid oxidation in vivo. nih.govresearchgate.net Such studies are pivotal for understanding how different physiological and pathological states might alter fatty acid metabolism in key organs.

Tissue Distribution and Subcellular Localization Studies

The biodistribution of [18F]FTHA provides a window into the relative rates of fatty acid uptake and utilization across different organs. Studies in preclinical models have meticulously mapped its distribution, particularly in metabolically active tissues.

Comparative Biodistribution across Key Metabolic Organs (Myocardium, Skeletal Muscle, Liver)

Following intravenous administration, [18F]FTHA is distributed throughout the body, with notable accumulation in organs that are highly reliant on fatty acids for energy.

Myocardium: The heart consistently demonstrates high uptake of [18F]FTHA. nih.govsnmjournals.org In mice, myocardial uptake was recorded at 39.8 +/- 3.0% of the injected dose per gram (%ID/g) at 5 minutes post-injection. nih.gov The heart-to-blood ratios were found to be 20 +/- 6 at 1 minute and 82 +/- 16 at 60 minutes, indicating rapid uptake and prolonged retention. nih.gov Studies in pigs have also shown that radioactivity levels in the heart are approximately twice those in many other tissues. snmjournals.orgsnmjournals.org This high uptake is consistent with the heart's primary reliance on fatty acid oxidation for its energy needs in the fasting state. scispace.com

Liver: The liver plays a central role in fatty acid metabolism and exhibits significant uptake of [18F]FTHA. snmjournals.orgnih.gov In pigs, radioactivity levels in the liver were comparable to those in the heart. snmjournals.orgsnmjournals.org Studies in healthy men have demonstrated rapid accumulation of the tracer in the liver, with an influx rate constant of 0.34+/-0.01 ml min(-1) ml(-1). nih.gov Expressed per unit mass, the fatty acid uptake in the liver was found to be approximately 50 times higher than that reported in skeletal muscle. nih.gov

The following table summarizes the comparative biodistribution of [18F]FTHA in these key organs from a study in pigs.

| Tissue | Radioactivity (%ID/g) - Fasting | Radioactivity (%ID/g) - Hyperinsulinemia |

| Myocardium | ~0.003 - 0.0034 | Data not specified |

| Skeletal Muscle | Lowest tissue-to-plasma ratio | Significantly higher uptake rate than fasting |

| Liver | ~0.003 - 0.0034 | Data not specified |

Data derived from a study on pigs, showing radioactivity levels in the heart and liver were approximately double that of other tissues. snmjournals.org

Analysis of Mitochondrial Entry and Intracellular Trapping

A key feature of [18F]FTHA is its metabolic trapping, which allows for its use in imaging studies. After entering the cell, [18F]FTHA is activated to its acyl-CoA derivative and transported into the mitochondria. turkupetcentre.net There, it undergoes the initial steps of β-oxidation. However, the presence of the sulfur atom at the 6-position of the fatty acid chain prevents its complete oxidation, leading to the trapping of the radiolabeled metabolites within the mitochondria. snmjournals.orgsnmjournals.org

Studies in pigs have provided quantitative insights into the subcellular localization of [18F]FTHA-derived radioactivity. In the myocardium, it was found that approximately 89% of the [18F]FTHA taken up by the heart enters the mitochondria. nih.gov This high percentage supports the hypothesis that [18F]FTHA is a good tracer for myocardial fatty acid β-oxidation. nih.gov

In contrast, in skeletal muscle, only about 36% of the accumulated [18F]FTHA appears to directly enter the mitochondria. nih.gov The majority is found in other cellular compartments, suggesting that in skeletal muscle, [18F]FTHA reflects a more general fatty acid uptake, which includes not only oxidation but also esterification into complex lipids like triglycerides. nih.govturkupetcentre.net This differential trapping mechanism between the heart and skeletal muscle underscores the importance of understanding the specific metabolic context of each organ when interpreting [18F]FTHA uptake data.

Methodological Frameworks for In Vivo Research

The in vivo investigation of [18F]FTHA metabolism relies on sophisticated experimental setups that allow for controlled studies and non-invasive imaging.

Isolated Organ Perfusion Systems for Metabolic Studies

Isolated organ perfusion is a powerful ex vivo technique that allows researchers to study the function and metabolism of an organ in a highly controlled environment, free from systemic influences. harvardbioscience.comwikipedia.orgvcu.edu This methodology has been a cornerstone of physiological and pharmacological research for decades. harvardbioscience.comvcu.edu

In the context of [18F]FTHA research, an isolated organ, such as a heart or liver, is surgically removed and connected to a perfusion system. wikipedia.orgharvardapparatus.com This system circulates a perfusate—a solution containing oxygen, nutrients, and, in this case, [18F]FTHA—through the organ's vasculature, maintaining its viability and function. vcu.eduharvardapparatus.com This setup allows for precise control over the concentration of substrates and inhibitors delivered to the organ and enables the collection of effluent for metabolic analysis. harvardbioscience.com

By using an isolated perfused heart model, for instance, researchers can directly measure the uptake, metabolism, and washout of [18F]FTHA without the confounding variables of whole-body circulation and metabolism in other organs. nih.gov This approach is invaluable for validating the mechanisms of tracer uptake and trapping and for studying the direct effects of pharmacological agents on organ-specific fatty acid metabolism. harvardbioscience.com

Positron Emission Tomography (PET) Imaging in Animal Research Models

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the three-dimensional visualization and quantification of metabolic processes in living subjects. researchgate.netnih.govscispace.com When used with [18F]FTHA, PET imaging provides a dynamic view of fatty acid uptake and metabolism in various organs over time. nih.govresearchgate.net

In a typical preclinical PET study, a research animal, such as a rat or a pig, is injected with [18F]FTHA. nih.govnih.gov The animal is then placed in a PET scanner, which detects the gamma rays produced by the annihilation of positrons emitted from the fluorine-18 (B77423) isotope. nih.gov The resulting data is reconstructed into images that show the spatial distribution and concentration of the tracer within the body. researchgate.netscispace.com

Dynamic PET scanning, where images are acquired over a period of time, allows for the calculation of kinetic parameters, such as the fractional uptake rate (Ki) of [18F]FTHA in different tissues. nih.govnih.gov This quantitative information is crucial for comparing fatty acid metabolism under different physiological conditions (e.g., fasting vs. insulin (B600854) stimulation) or in disease models. nih.govnih.gov The excellent image quality and target-to-background signal provided by [18F]FTHA make it a highly suitable tracer for PET studies of the heart, liver, and skeletal muscle. snmjournals.orgnih.gov

The combination of [18F]FTHA and PET imaging has become an indispensable tool in preclinical research for non-invasively assessing regional fatty acid metabolism and its role in various pathological conditions. nih.govresearchgate.net

Radioanalytical Studies of Tissue Homogenates and Extracts

In preclinical research, the in vivo biological evaluation of 14-Fluoro-6-thiaheptadecanoic acid (FTHA), particularly its radiolabeled form [¹⁸F]-FTHA, relies heavily on radioanalytical studies of tissue homogenates and extracts. These studies are crucial for understanding the metabolic fate of the tracer, validating its mechanism of trapping, and providing essential data for kinetic modeling. Following the administration of [¹⁸F]-FTHA to animal models, tissues are harvested, homogenized, and subjected to various extraction and chromatographic techniques to separate and quantify the parent tracer from its metabolites.

Detailed Research Findings

Radioanalytical studies have been conducted in various preclinical models, including mice, rats, and pigs, to elucidate the tissue-specific metabolism of [¹⁸F]-FTHA. A common methodology involves the homogenization of tissues in organic solvents, such as a chloroform (B151607) and methanol (B129727) mixture, followed by centrifugation to separate the lipid-soluble and water-soluble components. The lipid extract is then further analyzed, typically using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to separate different lipid classes.

Early studies in mice demonstrated that after intravenous injection of [¹⁸F]-FTHA, the heart exhibits high uptake and prolonged retention of radioactivity. researchgate.net Analysis of heart tissue homogenates revealed that the radioactivity was predominantly incorporated into complex lipids, with a smaller fraction remaining as the unmetabolized fatty acid. researchgate.net This finding supports the hypothesis that [¹⁸F]-FTHA is activated to its acyl-CoA derivative and subsequently enters metabolic pathways, primarily esterification into complex lipids, leading to its metabolic trapping within the myocardial cells.

In a study using an extracorporeally perfused pig heart model, tissue samples were analyzed to confirm the retention of the tracer. Organic solvent extraction of myocardial tissue indicated that the majority of the radioactivity was protein-bound, suggesting that it was not readily extractable and was incorporated into cellular components. nih.gov This is consistent with the metabolic trapping mechanism where the sulfur atom in the fatty acid chain prevents complete β-oxidation. psu.edu

Further detailed analysis in pigs under fasting and hyperinsulinemic conditions provided insights into the partitioning of [¹⁸F]-FTHA into different lipid pools within various tissues. snmjournals.orgsnmjournals.org Radioactivity was measured in the free fatty acid (FA), phospholipid, and triglyceride/glycerol (B35011) ester pools. snmjournals.orgsnmjournals.org These studies showed that in most tissues, a significant portion of the radioactivity is found in the glycerol ester fraction, indicating active esterification of the fatty acid analog. snmjournals.orgsnmjournals.org

Radio-HPLC analysis of tissue extracts is a key technique to separate and quantify the parent [¹⁸F]-FTHA from its metabolites. nih.govacs.org While the primary trapping mechanism involves its incorporation into complex lipids, some degree of β-oxidation up to the point of the sulfur atom can occur. Analysis of metabolites helps to refine the understanding of the tracer's behavior and is crucial for the development of accurate multi-compartment kinetic models.

The following tables present data synthesized from radioanalytical studies of tissue homogenates and extracts in various preclinical models.

Table 1: Biodistribution of [¹⁸F]-FTHA in Sprague-Dawdley Rats at 1 and 2 Hours Post-Injection

This table illustrates the percentage of the injected dose per gram of tissue (%ID/g) in different organs, providing a quantitative measure of tracer uptake.

| Tissue | %ID/g (1 hour) | %ID/g (2 hours) |

| Heart | 3.5 ± 0.4 | 3.1 ± 0.3 |

| Liver | 2.8 ± 0.3 | 2.5 ± 0.2 |

| Blood | 0.5 ± 0.1 | 0.3 ± 0.1 |

| Muscle | 1.2 ± 0.2 | 1.0 ± 0.1 |

| Kidney | 1.5 ± 0.3 | 1.1 ± 0.2 |

| Lung | 1.8 ± 0.2 | 1.4 ± 0.2 |

| Spleen | 0.9 ± 0.1 | 0.7 ± 0.1 |

| Bone | 0.7 ± 0.1 | 0.6 ± 0.1 |

| Data synthesized from studies in Sprague-Dawdley rats. scispace.com |

Table 2: Distribution of Radioactivity in Lipid Fractions of Mouse Heart Tissue After [¹⁸F]-FTHA Injection

This table shows the percentage of total tissue radioactivity found in different lipid fractions at various times after tracer administration, detailing the metabolic fate of [¹⁸F]-FTHA within the myocardium.

| Time Post-Injection | Phospholipids (B1166683) (%) | Diglycerides (%) | Free Fatty Acids (%) | Triglycerides (%) |

| 1 min | 15 ± 3 | 8 ± 2 | 70 ± 8 | 7 ± 2 |

| 10 min | 35 ± 5 | 15 ± 3 | 30 ± 6 | 20 ± 4 |

| 60 min | 45 ± 6 | 20 ± 4 | 10 ± 3 | 25 ± 5 |

| Data based on studies in mice. researchgate.net |

Table 3: Partitioning of [¹⁸F]-FTHA Radioactivity in Pig Tissues Under Fasting Conditions

This table details the distribution of radioactivity between different lipid pools in various tissues of pigs, highlighting tissue-specific differences in fatty acid metabolism.

| Tissue | Free Fatty Acids (%) | Phospholipids (%) | Glycerol Esters (%) |

| Heart | 12 ± 3 | 25 ± 4 | 63 ± 7 |

| Liver | 18 ± 4 | 30 ± 5 | 52 ± 6 |

| Skeletal Muscle | 25 ± 5 | 20 ± 4 | 55 ± 8 |

| Pancreas | 22 ± 4 | 28 ± 5 | 50 ± 7 |

| Adipose Tissue | 15 ± 3 | 10 ± 2 | 75 ± 9 |

| Data represents approximate percentages synthesized from findings in pig models. snmjournals.orgsnmjournals.org |

These radioanalytical data are fundamental for the validation of [¹⁸F]-FTHA as a tracer for fatty acid utilization and provide the necessary parameters for the development and refinement of kinetic models used to quantify fatty acid metabolism in vivo with PET imaging.

Advanced Analytical Techniques for Comprehensive Research Characterization

High-Resolution Chromatographic Separations (e.g., Preparative and Analytical HPLC)

High-performance liquid chromatography (HPLC) is an indispensable tool in the study of 14-fluoro-6-thiaheptadecanoic acid, serving both preparative and analytical purposes.

Preparative HPLC is employed for the purification of the synthesized compound, particularly its radiolabeled form, [¹⁸F]FTHA. nih.govsnmjournals.org This process is essential to remove unreacted starting materials, reaction byproducts, and other impurities, ensuring that the final product is suitable for in vitro and in vivo studies. A common approach involves using a reversed-phase HPLC column, such as a C18 column. nih.govscispace.com The mobile phase is typically a mixture of organic solvents and aqueous buffers, for instance, a combination of methanol (B129727), water, and acetic acid. scispace.com By carefully controlling the composition of the mobile phase and the flow rate, researchers can achieve effective separation of the desired fatty acid analog. For example, in one method, the average retention time for [¹⁸F]FTHA was between 6 and 8 minutes. nih.gov

Analytical HPLC is utilized for quality control, specifically to determine the radiochemical and chemical purity of the final product. nih.govresearchgate.net These analyses confirm that the purity of the compound meets the stringent requirements for research applications, often exceeding 95%. nih.govresearchgate.net Similar to preparative HPLC, analytical methods frequently use C18 columns and mobile phases consisting of methanol, water, and acetic acid mixtures. scispace.com The retention time of the synthesized compound is compared to that of a non-radioactive "cold" standard (¹⁹F-FTHA) to confirm its identity. scispace.com

| Parameter | Preparative HPLC | Analytical HPLC |

|---|---|---|

| Stationary Phase | Gemini 10 μm C18 110Å | C18 Kromasil 100 (5 µm particle size) |

| Mobile Phase | Methanol/Water/Acetic Acid/L-Ascorbic acid (850:150:4:2 v/v/v/v) | Methanol/Water/Acetic Acid (95:4.8:0.2 v/v) |

| Flow Rate | 8 mL/min | 1 mL/min |

| Retention Time of [¹⁸F]FTHA | 6-8 minutes | 4.75 minutes |

Spectroscopic Characterization of Non-Radioactive Analogs for Structural Confirmation

To unequivocally confirm the chemical structure of the synthesized non-radioactive 14-fluoro-6-thiaheptadecanoic acid, a range of spectroscopic techniques are employed. scispace.comresearchgate.net These methods provide detailed information about the molecular architecture of the compound, ensuring that the desired molecule has been successfully synthesized before proceeding with radiolabeling and biological studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. scispace.com ¹H NMR provides information about the different types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms present in the structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. scispace.com For 14-fluoro-6-thiaheptadecanoic acid, IR spectroscopy can confirm the presence of the carboxylic acid group and the carbon-fluorine bond.

Elemental analysis provides the empirical formula of the compound by determining the percentage composition of each element (carbon, hydrogen, oxygen, sulfur, and fluorine). scispace.com This data is used to verify that the elemental composition of the synthesized molecule matches the theoretical values. While specific spectral data is often detailed in primary research articles, the combination of these techniques provides the necessary evidence for structural confirmation.

Quantitative Radioanalytical Assays for Tissue-Based Metabolite Profiling

Understanding the metabolic fate of [¹⁸F]FTHA within biological systems is critical to its application as a tracer for fatty acid metabolism. Quantitative radioanalytical assays are performed on tissue samples following the administration of the radiotracer to profile the distribution and transformation of the compound. nih.govnih.govnih.gov

These studies involve the analysis of tissue homogenates from organs of interest, such as the myocardium and skeletal muscle. nih.govnih.gov The tissue samples are processed to separate different cellular and molecular components. snmjournals.org The radioactivity associated with various fractions is then quantified. This allows researchers to determine the proportion of the radiotracer that remains as the intact fatty acid, is incorporated into complex lipids, becomes protein-bound, or is converted into other soluble metabolites. snmjournals.orgnih.gov

For instance, studies have shown that in the myocardium, a significant portion of the radioactivity from [¹⁸F]FTHA becomes associated with tissue proteins, suggesting metabolic trapping. nih.govnih.gov Smaller amounts of radioactivity are found in the forms of complex lipids and other unidentified soluble metabolites. nih.gov These analyses provide crucial insights into how the compound is processed by different tissues.

| Metabolite Fraction | Relative Abundance |

|---|---|

| Protein-bound metabolites | Major fraction |

| Complex lipids | Smaller amount |

| Intact fatty acid | Smaller amount |

| Unidentified soluble metabolites | Smaller amount |

In Vitro Assays for Biochemical Interaction and Enzyme Inhibition Studies

In vitro assays are fundamental for characterizing the biochemical properties of 14-fluoro-6-thiaheptadecanoic acid and its interaction with key enzymes involved in fatty acid metabolism. These studies have demonstrated that this compound acts as a false substrate and an inhibitor of fatty acid metabolism. scispace.com

A key enzyme in the regulation of fatty acid oxidation is carnitine palmitoyltransferase I (CPTI) , which is responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov The interaction of FTHA with this pathway has been investigated using CPTI inhibitors. For example, pretreatment with the CPTI inhibitor 2[5(4-chlorophenyl)pentyl]oxirane-2-carboxylate (POCA) has been shown to significantly reduce the myocardial uptake of [¹⁸F]FTHA. nih.gov This finding suggests that FTHA is a substrate for CPTI-mediated mitochondrial uptake.

In vitro enzyme assays can be designed to directly measure the inhibitory potential of 14-fluoro-6-thiaheptadecanoic acid on CPTI activity. nih.gov Such assays typically involve incubating the enzyme with its substrates (e.g., palmitoyl-CoA and carnitine) in the presence and absence of the inhibitor. The rate of product formation is then measured, often using techniques like tandem mass spectrometry, to determine the extent of inhibition. nih.gov These studies are crucial for understanding the mechanism by which 14-fluoro-6-thiaheptadecanoic acid perturbs fatty acid metabolism at the enzymatic level.

Future Perspectives and Emerging Research Avenues for 14 Fluoro 6 Thiaheptadecanoic Acid

Rational Design and Synthesis of Next-Generation Thia-Fluoro Fatty Acid Analogs

The development of 14-Fluoro-6-thiaheptadecanoic acid (FTHA) and its radiolabeled form, [18F]FTHA, has paved the way for non-invasive imaging of fatty acid metabolism. mdpi.comelsevierpure.com Building on this foundation, current research is focused on the rational design and synthesis of new thia-fluoro fatty acid analogs with improved properties. The primary goals for these next-generation tracers are to enhance metabolic stability, improve specificity for particular metabolic pathways, and overcome limitations observed with existing compounds. elsevierpure.comnih.gov

One area of active investigation is the modification of the thia-fatty acid structure to optimize its biodistribution and metabolic fate. For instance, small changes in the position of the sulfur atom and the fluorine-18 (B77423) label can lead to significant differences in how the analog is processed by the body. elsevierpure.com Researchers are exploring analogs of [18F]FTO (18-[18F]fluoro-4-thia-oleate), a related compound, to improve the stability of the carbon-fluorine bond and reduce metabolic defluorination. nih.gov This has led to the synthesis and evaluation of several secondary 18F-fluorinated analogs, such as 17-[18F]fluoro-4-thia-oleate and 7-[18F]fluoro-4-thia-oleate. nih.gov

The synthesis of these novel analogs often involves multi-step chemical processes. A general approach includes the synthesis of a precursor molecule, typically a tosyloxy- or bromo-substituted fatty acid ester, followed by a nucleophilic substitution reaction to introduce the fluorine-18 radioisotope. mdpi.comnih.gov The final step usually involves hydrolysis to yield the desired fatty acid analog. mdpi.com Automation of these synthetic processes, using modules like the Elixys radiosynthesizer, is a key development, enabling more efficient and reproducible production of these radiotracers for research and potential clinical use. mdpi.com

Table 1: Comparison of [18F]FTHA and a Next-Generation Analog

| Feature | [18F]FTHA | 7-[18F]FTO |

| Full Name | 14-(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid | 7-[18F]Fluoro-4-thia-oleate |

| Metabolic Trapping | Primarily trapped after entry into mitochondria for β-oxidation. nih.govnih.gov | Designed for improved metabolic stability of the C-18F bond. nih.gov |

| Primary Application | Assessing fatty acid utilization. mdpi.com | Imaging fatty acid oxidation. nih.gov |

| Key Research Finding | Myocardial uptake is significantly reduced by inhibitors of carnitine palmitoyltransferase I (CPT I), indicating mitochondrial trapping. nih.govsnmjournals.org | Shows promise as a useful tracer for FAO imaging with an excellent PET tracer profile in preliminary evaluations. nih.gov |

Integration with Multi-Omics Approaches for Deeper Metabolic Understanding

The integration of [18F]FTHA positron emission tomography (PET) with multi-omics technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a more comprehensive understanding of fatty acid metabolism in health and disease. While PET imaging provides a macroscopic view of fatty acid uptake and utilization in tissues, multi-omics can reveal the underlying molecular changes. nih.gov

For example, in studies of non-alcoholic fatty liver disease (NAFLD), [18F]FTHA PET can be used to assess changes in hepatic fatty acid uptake. nih.gov When combined with transcriptomics, researchers can identify which genes involved in fatty acid transport, activation, and oxidation are upregulated or downregulated. Metabolomics can further complement this by measuring the levels of various lipid species and metabolic intermediates within the tissue.

A multi-omics approach was used to investigate the effects of different non-esterified fatty acids on trophoblast metabolism. nih.gov This study highlighted how exposure to specific fatty acids, like palmitate and oleate, was associated with enrichment in distinct metabolic pathways, such as β-oxidation or anti-inflammatory pathways. nih.gov This type of integrated analysis can provide a more holistic picture of the metabolic reprogramming that occurs in various physiological and pathological states.

Future research will likely involve more sophisticated computational methods to integrate these large and diverse datasets. youtube.com This will be crucial for identifying key regulatory nodes and constructing more accurate models of metabolic networks.

Development of Advanced Kinetic Models for Quantitative Metabolic Flux Assessment

Accurately quantifying metabolic fluxes using [18F]FTHA PET data relies on sophisticated kinetic models. The rate of [18F]FTHA metabolism can significantly impact the modeling of its uptake in tissues, making accurate analysis of the unmetabolized tracer in plasma essential. nih.gov

Current models, such as the Patlak plot analysis, are used to determine the net influx rate (Ki) of [18F]FTHA, which reflects the total fatty acid utilization. snmjournals.orgturkupetcentre.net However, these models often rely on simplifying assumptions. The development of more advanced kinetic models is an active area of research aimed at providing a more detailed and quantitative assessment of metabolic fluxes.

One of the challenges is the rapid appearance of radiolabeled metabolites in the plasma. turkupetcentre.net To address this, improved methods for radiometabolite analysis are being developed. For instance, new thin-layer chromatography (TLC) methods have been shown to separate more [18F]FTHA radiometabolites than previous techniques, leading to a more accurate determination of the parent tracer fraction in plasma. nih.gov This improved accuracy is critical for the precise quantification of fatty acid uptake. nih.govantarosmedical.com

Kinetic flux profiling (KFP) is an emerging technique for measuring metabolic fluxes in living cells. nih.gov This method uses stable isotope tracers and measures the kinetics of their incorporation into downstream metabolites. nih.govarxiv.org While not yet directly applied with [18F]FTHA in the same manner, the principles of KFP could inform the development of more dynamic and comprehensive kinetic models for PET data analysis. These advanced models could potentially differentiate between various metabolic fates of fatty acids, such as oxidation versus storage.

Exploration of Novel Biological Targets or Pathways Amenable to [18F]FTHA Probing

While [18F]FTHA is well-established for probing fatty acid metabolism in the heart and skeletal muscle, there is growing interest in exploring its utility for investigating other biological targets and pathways. mdpi.comnih.gov The accumulation of triglycerides in non-adipose tissues, a condition known as lipotoxicity, can have detrimental effects on cellular function. nih.gov [18F]FTHA PET could be a valuable tool for studying this process in various organs.

Recent studies have begun to explore the use of [18F]FTHA in other contexts, such as oncology and endocrinology. elsevierpure.com For example, some cancers exhibit altered fatty acid metabolism, and [18F]FTHA could potentially be used to visualize and quantify these changes. Similarly, its application in studying metabolic disturbances in conditions like diabetic nephropathy is being investigated. nih.gov

Furthermore, research is exploring the use of [18F]FTHA to assess fatty acid metabolism in different physiological states. For instance, studies have compared its uptake under fasting and postprandial conditions, revealing clear differences in metabolic rates. nih.gov There is also potential to use [18F]FTHA to study organ-specific dietary fatty acid uptake. turkupetcentre.net

The development of new fatty acid analogs will also expand the range of biological targets that can be studied. By designing tracers with specificities for different enzymes or transport proteins involved in fatty acid metabolism, researchers can probe these pathways in greater detail.

Q & A

Q. What is the primary application of 14-Fluoro-6-thiaheptadecanoic acid (FTHA) in metabolic studies?

FTHA is a radiolabeled fatty acid analog used in positron emission tomography (PET) to study myocardial and skeletal muscle free fatty acid (FFA) uptake and β-oxidation. Its sulfur substitution at the sixth carbon and fluorine-18 labeling enable metabolic trapping after mitochondrial entry, allowing quantification of FFA utilization. This tracer is particularly valuable for noninvasive assessment of altered fatty acid metabolism in conditions like diabetes and insulin resistance .

Q. How is [18F]-FTHA synthesized for experimental use?

The synthesis involves nucleophilic displacement of a tosyl precursor with [18F]fluoride in the presence of Kryptofix 2.2.2 and acetonitrile. Automated modules can achieve radiochemical yields of 15–25% (EOS) with >94% purity. Hydrolysis of the intermediate ester yields the final product, which is purified via C18 SPE systems. Stability is maintained for ≥3 years at −20°C .

Q. What validated methods exist for quantifying FTHA uptake in vivo?

Patlak plot analysis is the standard method for calculating the uptake rate constant (Kᵢ). This linear graphical approach separates tracer uptake into reversible (blood flow) and irreversible (metabolic trapping) phases. For example, Kᵢ values in human myocardium range from 0.11 ± 0.02 mL/g/min at rest to 0.26 ± 0.06 mL/g/min during exercise, correlating with rate-pressure product (r = 0.85, p < 0.01) .

Advanced Research Questions

Q. How does FTHA uptake kinetics differentiate between myocardial blood flow and β-oxidation activity?

FTHA’s metabolic trapping mechanism ensures retention after mitochondrial uptake, unlike tracers dependent on blood flow (e.g., [15O]H₂O). Studies using dipyridamole-induced hyperemia show minimal Kᵢ elevation (0.15 ± 0.02 mL/g/min vs. rest), confirming that FTHA kinetics reflect β-oxidation rather than perfusion changes. This specificity is validated via carnitine palmitoyltransferase I (CPT-I) inhibition with POCA, which reduces myocardial uptake by >80% .

Q. What contradictions exist in FTHA uptake data between skeletal muscle and myocardium in metabolic disorders?

In impaired glucose tolerance (IGT), femoral muscle FTHA uptake decreases (0.30 ± 0.02 vs. 0.43 ± 0.04 min⁻¹, p = 0.02), while myocardial uptake remains unchanged. This suggests tissue-specific dysregulation of FFA metabolism in IGT, challenging the hypothesis that systemic FFA overutilization drives insulin resistance .

Q. How does FTHA compare to other fatty acid tracers (e.g., [11C]palmitate) in assessing β-oxidation?

FTHA’s 6-thia substitution prolongs myocardial retention (T₁/₂ ~2 hr in mice) compared to non-sulfur analogs. Unlike [11C]palmitate, which requires complex modeling to separate oxidation and esterification, FTHA’s trapping simplifies quantification. However, its slower clearance may limit temporal resolution in dynamic PET protocols .

Q. What methodological challenges arise in FTHA-PET studies during exercise or stress testing?

Motion artifacts and variable tracer delivery during exercise require rigorous gating and kinetic modeling. Studies use supine bicycle ergometry with continuous RPP monitoring to standardize metabolic demand. Baseline correction using [15O]H₂O and [15O]O₂ PET data is critical to isolate FFA-specific uptake .

Methodological Considerations

Q. How should researchers address inter-study variability in FTHA uptake measurements?

Standardize protocols for fasting (≥6 hr), radiotracer dose (5–10 mCi), and imaging duration (30–60 min post-injection). Use anthropomorphic phantoms for PET calibration and normalize uptake to lean body mass to reduce inter-subject variability .

Q. What analytical techniques validate FTHA’s metabolic fate in tissues?

Post-mortem radio-TLC and HPLC of myocardial extracts identify metabolites. In mice, >80% of FTHA-derived radioactivity binds to mitochondrial proteins, confirming trapping. Soluble metabolites (e.g., complex lipids) account for <20%, requiring correction in kinetic models .

Q. How can automated synthesis improve reproducibility in FTHA production?

Two-pot automated modules eliminate manual SPE purification, reducing synthesis time to 15 min. Quality control via radio-HPLC and GC ensures residual solvent compliance (e.g., acetonitrile <410 ppm). Automation achieves batch-to-batch consistency critical for multi-center trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.